cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
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Overview
Description
cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid: is a chiral compound with the molecular formula C14H15FO3 It is known for its unique structural configuration, which includes a cyclopentane ring substituted with a 2-oxoethyl group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-(2-fluorophenyl)-2-oxoethyl bromide.
Cyclopentane Ring Formation: The bromide is then reacted with cyclopentanone in the presence of a base such as sodium hydride to form the cyclopentane ring.
Carboxylation: The resulting intermediate is subjected to carboxylation using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products Formed:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives with amines or thiols.
Scientific Research Applications
Chemistry: In chemistry, cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and reaction mechanisms.
Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its fluorinated phenyl group can serve as a probe in various biochemical assays.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the development of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- cis-3-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
- cis-3-[2-(4-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
- trans-3-[2-(2-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Comparison: cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is unique due to its specific stereochemistry and the position of the fluorine atom on the phenyl ring. This configuration can influence its reactivity and interaction with biological targets compared to its isomers and analogs. The cis configuration may result in different spatial arrangements, affecting the compound’s binding affinity and selectivity.
Properties
IUPAC Name |
(1R,3S)-3-[2-(2-fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FO3/c15-12-4-2-1-3-11(12)13(16)8-9-5-6-10(7-9)14(17)18/h1-4,9-10H,5-8H2,(H,17,18)/t9-,10+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSOOTKXVGXFDBX-VHSXEESVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CC(=O)C2=CC=CC=C2F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H]1CC(=O)C2=CC=CC=C2F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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